molecular formula C17H21NO2 B049408 3-Deoxygalanthamine CAS No. 312920-69-7

3-Deoxygalanthamine

Cat. No.: B049408
CAS No.: 312920-69-7
M. Wt: 271.35 g/mol
InChI Key: UKUVCVJKXPDUPB-YOEHRIQHSA-N
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Description

3-Deoxygalanthamine: is a chemical compound known for its role as a reactant in the synthesis of Galanthamine, a selective acetylcholinesterase inhibitor. Galanthamine is widely used in the treatment of Alzheimer’s disease due to its ability to inhibit the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain. The molecular formula of this compound is C17H21NO2 , and it has a molecular weight of 271.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxygalanthamine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Benzofuro3a,3,2-efbenzazepine core : This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
  • Methoxylation : Introduction of the methoxy group at the desired position using reagents such as methanol and a suitable catalyst.
  • Methylation : Introduction of the methyl group at the nitrogen atom using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Large-scale cyclization : Using industrial reactors to carry out the cyclization step efficiently.
  • Methoxylation and methylation : Conducted in large reactors with continuous monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Deoxygalanthamine undergoes various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Can be reduced to form corresponding reduced products.
  • Substitution : Can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction : Common reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution : Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products:

  • Oxidation Products : Oxides of this compound.
  • Reduction Products : Reduced forms of this compound.
  • Substitution Products : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Deoxygalanthamine has several scientific research applications, including:

  • Chemistry : Used as a reactant in the synthesis of Galanthamine, which is important for studying acetylcholinesterase inhibition.
  • Biology : Studied for its potential effects on biological systems, particularly in relation to enzyme inhibition.
  • Medicine : Used in the development of treatments for Alzheimer’s disease due to its role in the synthesis of Galanthamine.
  • Industry : Employed in the production of pharmaceuticals, particularly those targeting neurological conditions.

Mechanism of Action

The mechanism of action of 3-Deoxygalanthamine is primarily related to its role in the synthesis of Galanthamine. Galanthamine works by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, Galanthamine increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This dual mechanism involves both cholinesterase inhibition and allosteric modulation of nicotinic receptors .

Comparison with Similar Compounds

  • Galanthamine : A selective acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
  • Donepezil : Another acetylcholinesterase inhibitor used for similar purposes.
  • Rivastigmine : A cholinesterase inhibitor used in the treatment of dementia.

Comparison:

  • Galanthamine vs. 3-Deoxygalanthamine : Galanthamine is the active compound used in treatment, while this compound is a precursor in its synthesis.
  • Donepezil vs. This compound : Donepezil is a more potent acetylcholinesterase inhibitor but does not share the same synthetic pathway.
  • Rivastigmine vs. This compound : Rivastigmine has a different mechanism of action and is used in a different therapeutic context.

This compound is unique due to its specific role in the synthesis of Galanthamine, which has significant therapeutic applications in the treatment of Alzheimer’s disease .

Properties

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h4,6-8,14H,3,5,9-11H2,1-2H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUVCVJKXPDUPB-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CCCC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=CCC[C@@H]2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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